![molecular formula C22H19ClFN7O2 B2994800 2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-13-6](/img/structure/B2994800.png)
2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: : Synthesis begins with the preparation of 4-chlorophenol and 4-fluorobenzonitrile through nucleophilic aromatic substitution reactions.
Intermediate Formation: : 4-fluorobenzonitrile is converted into the intermediate 4-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine through a series of cyclization reactions under acidic or basic conditions.
Final Assembly: : This intermediate then reacts with piperazine and 4-chlorophenol in the presence of a suitable base to form the final compound. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield.
Industrial Production Methods
Industrial production of this compound typically involves automated reaction systems for precision. Scaling up from lab-scale synthesis requires careful control of reaction parameters to ensure consistent quality. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the triazolopyrimidinyl ring, under mild oxidizing conditions.
Reduction: : The presence of the nitro or chloro groups makes it a candidate for reduction, typically under hydrogenation conditions.
Substitution: : The chlorophenoxy moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Solvents: : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation and reduction yield various substituted derivatives depending on the specific reagents and conditions.
Substitution reactions generally replace the halogen atoms with other functional groups, forming compounds with modified electronic properties.
Scientific Research Applications
Chemistry
The compound is of interest due to its diverse functional groups, which make it a versatile building block for synthetic chemistry.
Biology and Medicine
Pharmacological Studies: : It's explored for its potential binding to biological targets due to the presence of the triazolopyrimidinyl moiety, which is known for its bioactivity.
Drug Development: : Research focuses on its ability to modulate specific receptors or enzymes, making it a candidate for developing new therapeutic agents.
Industry
Material Science:
Agrochemicals: : It might be explored for developing new pesticides or herbicides due to its complex chemical structure.
Mechanism of Action
Molecular Targets and Pathways
The compound is postulated to interact with various molecular targets, including enzymes and receptors, through its aromatic rings and heterocyclic components.
The precise mechanism often involves hydrogen bonding, π-π interactions, and van der Waals forces, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyridin-6-yl)piperazin-1-yl)ethanone
2-(4-Chlorophenoxy)-1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Uniqueness
The combination of the triazolopyrimidine and piperazine rings is relatively rare, providing distinctive properties compared to more conventional structures.
This comprehensive overview covers the major aspects of 2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, from synthesis to its research applications. Let me know if there's more you'd like to dive into!
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7O2/c23-15-1-7-18(8-2-15)33-13-19(32)29-9-11-30(12-10-29)21-20-22(26-14-25-21)31(28-27-20)17-5-3-16(24)4-6-17/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZVXIZMXTKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)COC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
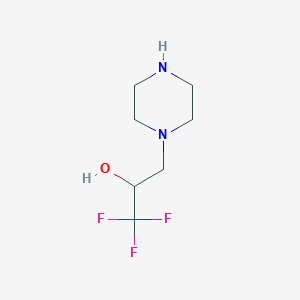
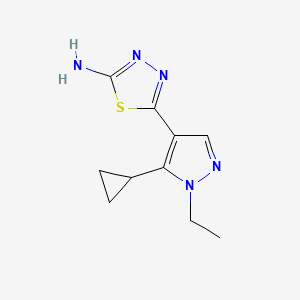
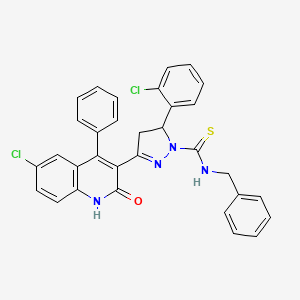
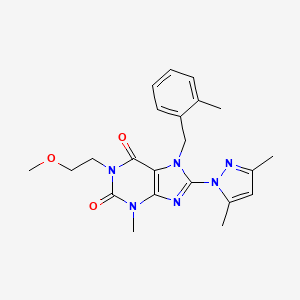
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)

![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
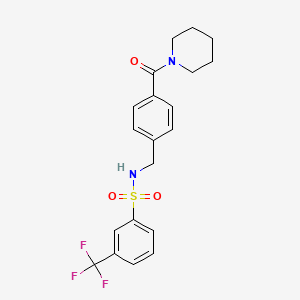
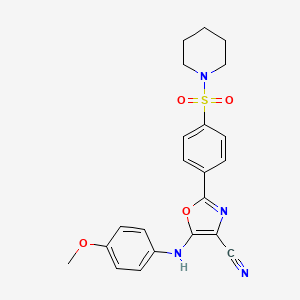
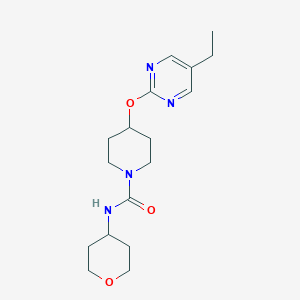
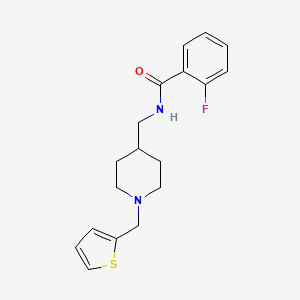
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
